molecular formula C9H13N3O3S B1399150 6-Morpholinopyridine-3-sulfonamide CAS No. 90648-77-4

6-Morpholinopyridine-3-sulfonamide

Cat. No. B1399150
CAS RN: 90648-77-4
M. Wt: 243.29 g/mol
InChI Key: WFNHBHJOYIDPAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Morpholinopyridine-3-sulfonamide consists of a pyridine ring attached to a morpholine ring and a sulfonamide group . The exact structure can be found in chemical databases such as ChemSpider .

Scientific Research Applications

Synthesis and Inhibitory Properties

The sulfonamide analogues of phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 have been synthesized, introducing a new class of active and potent PI3Kα inhibitors. Although solubility issues limited in vivo evaluation, the 6-amino derivative demonstrated significant activity, suggesting the potential of this class of PI3K inhibitors in scientific research (Gamage et al., 2017).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations. These aromatic sulfonamides exhibit varying activities for different isoenzymes, indicating a potential for selective therapeutic targeting (Supuran et al., 2013).

Antimicrobial and Antibacterial Properties

Synthesis and Antimicrobial Activity

Compounds like 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, have been synthesized and further modified to produce new sulfonamides and carbamates. These derivatives exhibit significant antimicrobial activity, especially against bacteria and fungi, highlighting the role of sulfonamide derivatives in combating microbial resistance (Janakiramudu et al., 2017).

Antimicrobial Modulation Activity

The compound 4-(Phenylsulfonyl) morpholine, a member of the sulfonamides class, has been studied for its antimicrobial and modulating activity. It's shown to work effectively against multi-resistant strains of various bacteria and fungi, indicating its potential in enhancing the effectiveness of other antibiotics (Oliveira et al., 2015).

Structural and Computational Studies

Structural Analysis of Sulfonamide Derivatives

In-depth structural, infrared, and visible spectra studies of various triazenes with a sulfonamide moiety have been conducted. This research offers valuable insights into the structural properties and potential applications of these compounds in various scientific domains (Dabbagh et al., 2008).

Chemosensor Development

Sulfonamide and morpholine-based compounds have been synthesized and characterized as dual chemosensors for Cu2+ and Ag+ in different solvent media. This illustrates the versatility of sulfonamide derivatives in detecting and monitoring various cations, crucial for numerous physiological processes (Hu et al., 2016).

Future Directions

While specific future directions for 6-Morpholinopyridine-3-sulfonamide are not mentioned in the search results, there are ongoing research developments in the field of drug delivery systems for the treatment of cancer . These developments could potentially influence future research directions for 6-Morpholinopyridine-3-sulfonamide and similar compounds.

properties

IUPAC Name

6-morpholin-4-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNHBHJOYIDPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720782
Record name 6-(Morpholin-4-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinopyridine-3-sulfonamide

CAS RN

90648-77-4
Record name 6-(Morpholin-4-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Morpholin-4-yl-pyridine-3-sulfonyl chloride (1.25 g, 4.8 mmol) was dissolved in a 0.5M solution of ammonia in dioxane (20 mL) and the mixture stirred for 16 hours at room temperature. The mixture was filtered and concentrated in vacuo to afford 6-morpholin-4-yl-pyridine-3-sulfonic acid amide as a white solid 1.1 g (96% yield).
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1.25 g
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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